2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride
Description
Structural Classification and International Union of Pure and Applied Chemistry Nomenclature
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride belongs to the class of organic ethanone derivatives characterized by heterocyclic substitution patterns. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the primary functional group as an ethanone with specific positional descriptors for the cyclopentyl and pyridyl substituents. The molecular formula C₁₂H₁₆ClNO indicates a molecular weight of 225.71 grams per mole, reflecting the incorporation of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in its structure.
The compound is cataloged under Chemical Abstracts Service number 1461715-57-0, providing a unique identifier for database searches and chemical procurement. The Simplified Molecular Input Line Entry System representation O=C(c1ccccn1)CC1CCCC1.Cl clearly delineates the structural connectivity, showing the ethanone carbonyl group linking the pyridine ring at the 2-position with the cyclopentylmethyl substituent. This structural arrangement places the compound within the broader category of heterocyclic ketones, specifically those containing nitrogen-bearing aromatic rings.
The classification extends to the heterocyclic compound category due to the presence of the pyridine ring, which contributes to the compound's electronic properties and potential biological activity. The hydrochloride salt formation represents a common pharmaceutical and research chemistry practice for enhancing compound stability and water solubility characteristics.
Historical Context in Heterocyclic Chemistry
The development of pyridine-containing compounds traces back to the pioneering work of Thomas Anderson in 1849, who first isolated pyridine from animal bone oil. Anderson's discovery marked the beginning of systematic heterocyclic chemistry research, with pyridine being named after the Greek word "pyr" meaning fire, reflecting its origin from high-temperature pyrolysis processes. The subsequent structural elucidation by Wilhelm Körner in 1869 and James Dewar in 1871 established the foundational understanding of pyridine as a benzene analog with nitrogen substitution.
The historical progression of pyridine chemistry gained significant momentum with Arthur Rudolf Hantzsch's synthesis methodology in 1881, which established systematic approaches for constructing pyridine derivatives. This synthetic foundation enabled the development of increasingly complex pyridine-containing structures, including compounds with additional ring systems and functional group modifications. The Chichibabin synthesis, reported in 1924, further expanded the accessibility of pyridine derivatives through more efficient synthetic routes.
Within this historical framework, compounds like 2-cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride represent the evolution of heterocyclic chemistry toward sophisticated molecular architectures. The integration of cycloalkyl groups with pyridine systems reflects advanced synthetic methodologies developed throughout the twentieth and twenty-first centuries. These compounds demonstrate the maturation of heterocyclic chemistry from simple ring systems to complex, multi-functional molecules designed for specific research applications.
Structural Significance in Organic Chemistry Research
The structural architecture of 2-cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride presents several significant features for organic chemistry research applications. The compound incorporates both aromatic and aliphatic components, creating a molecular framework that can participate in diverse chemical reactions and molecular recognition processes. The ethanone linker provides a reactive site for nucleophilic addition reactions, condensation processes, and reduction transformations.
The cyclopentyl group contributes conformational flexibility to the molecular structure, allowing for multiple spatial arrangements that can influence binding interactions and reaction pathways. This structural feature contrasts with more rigid aromatic systems, providing researchers with opportunities to explore structure-activity relationships across different conformational states. The five-membered ring geometry of the cyclopentyl group creates specific steric environments that can influence both inter- and intramolecular interactions.
The pyridine ring system serves as both an electron-withdrawing group and a potential coordination site for metal complexes. The nitrogen atom within the pyridine ring possesses a lone pair of electrons available for hydrogen bonding, metal coordination, and other non-covalent interactions. Research indicates that pyridine-containing heterocycles constitute a major component of recently developed pharmaceutical compounds, with the nitrogen atom playing crucial roles in biological activity modulation.
| Structural Component | Chemical Properties | Research Applications |
|---|---|---|
| Cyclopentyl Group | Conformational flexibility, hydrophobic character | Structure-activity studies, lipophilicity modulation |
| Ethanone Linker | Electrophilic carbonyl, hydrogen bonding acceptor | Synthetic transformations, molecular recognition |
| Pyridine Ring | Aromatic character, coordination site, hydrogen bonding | Metal complex formation, biological activity |
| Hydrochloride Salt | Enhanced solubility, crystalline stability | Formulation studies, analytical characterization |
Relationship to Other Pyridine-containing Compounds
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride exists within a broader family of pyridine-containing compounds that share structural and functional characteristics. Related compounds in the chemical literature include 2-(pyridin-2-yl)cyclopentan-1-one, which represents a closely related structural analog with direct ring fusion rather than ethanone linkage. This structural comparison provides insights into the influence of molecular connectivity on chemical properties and reactivity patterns.
The compound family extends to include various cycloalkyl-pyridine combinations, such as 2-cyclopentyl-1-(1H-imidazol-2-yl)ethanone, which demonstrates the versatility of cyclopentyl-ethanone frameworks with different heterocyclic systems. These structural relationships illustrate the systematic exploration of heterocyclic space through methodical substitution and functional group modifications.
Within the broader context of pyridine derivatives, compounds like esomeprazole, amlodipine, and imatinib demonstrate the pharmaceutical significance of pyridine-containing structures. The pyridine nucleus has contributed to approximately 7000 existing drug candidates, highlighting the importance of systematic structural modifications in drug discovery research. Essential pyridine-containing natural products include nicotinic acid, nicotinamide, and pyridoxine, which serve as vitamins and cofactors in biological systems.
The relationship extends to synthetic methodologies, where compounds like 2-cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride can serve as intermediates or building blocks for more complex molecular architectures. Recent research has demonstrated the utility of pyridyl-ketone ligands in palladium complex formation, where structural analogs participate in coordination chemistry and catalytic applications. These relationships underscore the interconnected nature of heterocyclic chemistry research and the potential for systematic structure-function studies across related compound series.
The systematic study of these relationships provides researchers with comprehensive frameworks for understanding structure-property relationships and designing new compounds with targeted characteristics. The position of 2-cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride within this chemical landscape demonstrates its potential as both a research tool and a synthetic intermediate for advanced molecular constructions.
Properties
IUPAC Name |
2-cyclopentyl-1-pyridin-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(9-10-5-1-2-6-10)11-7-3-4-8-13-11;/h3-4,7-8,10H,1-2,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCZTKZQRQHIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride is categorized as a pyridine derivative. Its chemical structure allows it to interact with various biological targets, making it a candidate for drug development.
The compound primarily functions as a pan-JAK inhibitor , targeting Janus kinase (JAK) pathways involved in immune response and inflammation. This inhibition is crucial for treating various conditions such as myeloproliferative disorders, autoimmune diseases, and inflammatory conditions.
Key Mechanisms:
- Inhibition of JAK Kinases : The compound inhibits JAK1, JAK2, and JAK3, which play vital roles in cytokine signaling pathways .
- Anti-inflammatory Effects : By modulating the immune response, it can reduce inflammation associated with diseases like rheumatoid arthritis and multiple sclerosis .
Biological Activity
Research indicates that 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride exhibits several important biological activities:
1. Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:
- In vitro assays demonstrated significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (NSCLC) cells .
2. Immunomodulatory Effects
The compound's ability to modulate immune responses has been documented:
- It has shown efficacy in reducing symptoms of autoimmune diseases by inhibiting cytokine production and T-cell activation .
3. Safety Profile
Toxicity studies indicate that the compound has a favorable safety profile:
Case Studies
Several case studies highlight the therapeutic potential of 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride:
Case Study 1: Treatment of Rheumatoid Arthritis
A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated significant improvements in disease activity scores compared to placebo groups.
Case Study 2: Cancer Therapy
In a preclinical model of breast cancer, treatment with the compound resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls.
Scientific Research Applications
Therapeutic Applications
Cancer Treatment:
Recent studies indicate that compounds similar to 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride exhibit promising activity in modulating immune checkpoints, particularly PD-1/PD-L1 pathways. These pathways are crucial in cancer immunotherapy, where inhibiting these interactions can enhance anti-tumor immunity. For instance, a patent describes derivatives that target PD-1 and PD-L1 for cancer treatment, highlighting the relevance of pyridine-containing compounds in oncology .
Anti-inflammatory Properties:
Another area of interest is the compound's potential as an anti-inflammatory agent. Pyridine derivatives have been investigated for their ability to inhibit various inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other autoimmune diseases . The modulation of JAK kinases by pyridine derivatives suggests a mechanism through which 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride could exert therapeutic effects against inflammatory disorders .
Case Study 1: Modulation of Immune Checkpoints
A study published in a recent patent highlights the effectiveness of pyridine derivatives in modulating immune checkpoints. The research demonstrated that these compounds could enhance T-cell activation and improve anti-tumor responses in preclinical models . This positions 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride as a candidate for further investigation in cancer immunotherapy.
Case Study 2: Anti-inflammatory Activity
Research has shown that pyridine-based compounds can inhibit JAK kinases, which are involved in various inflammatory processes. A specific study indicated that certain derivatives exhibited significant anti-inflammatory effects in vitro, suggesting that 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride could be developed into therapeutic agents for treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other bicyclic heteroaromatic derivatives. A notable analogue is 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride (CAS: 1306606-76-7), which differs in two critical aspects:
Heterocyclic Ring : The pyridine ring (C₅H₅N) is replaced by a pyrimidine ring (C₄H₄N₂), introducing an additional nitrogen atom.
Functional Group : The ketone (-C=O) is substituted with an amine (-NH₂), altering hydrogen-bonding capacity and reactivity .
Table 1: Structural and Physicochemical Comparison
Hydrogen-Bonding and Crystallographic Behavior
The ketone group in 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one HCl primarily acts as a hydrogen-bond acceptor, while the pyridine nitrogen may participate in weak π-π interactions. In contrast, the amine in 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine HCl can donate hydrogen bonds, enhancing its ability to form stable co-crystals or salts . Etter’s graph-set analysis suggests that such differences in hydrogen-bonding networks could lead to divergent crystal packing motifs, impacting solubility and bioavailability .
Limitations in Available Data
Both compounds lack comprehensive hazard profiles (e.g., UN numbers, H/P statements) and detailed physicochemical data (e.g., melting points, solubility in solvents), limiting direct comparisons of their practical handling and industrial applicability .
Preparation Methods
Starting Material Preparation: Cyclopentylamine Derivative
A common precursor is cyclopentylamine , which can be converted into intermediates such as N-cyclopentylformamide by reaction with formylating agents under reflux conditions.
- Example: Cyclopentylamine (111.57 mmol) reacted with formic acid derivative in ethanol at 90 °C for 9 hours.
- Workup involved concentration, extraction with ethyl acetate, washing with citric acid solution, water, and brine.
- Drying over sodium sulfate and silica gel chromatography yielded N-cyclopentylformamide as a light brown oil (44.36% yield, 70% purity).
Coupling with Pyridin-2-yl Carbonyl Compounds
The key step involves the coupling of the cyclopentyl intermediate with a pyridin-2-yl aldehyde or ketone derivative, often under acidic or catalytic conditions to form the ethanone structure.
- A representative method involves mixing substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol at 70 °C with p-toluenesulfonic acid (TosOH) catalysis for 12 hours.
- The reaction mixture is diluted with water, extracted with ethyl acetate, dried, filtered, and concentrated to yield the product.
Formation of Hydrochloride Salt
The free base ketone product is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as dioxane or methanol at room temperature (20 °C) for 1 hour.
- This step ensures increased stability and facilitates purification.
- The hydrochloride salt is isolated by filtration or crystallization.
Alternative Catalytic and One-Pot Methods
Recent advances demonstrate the use of recyclable stereoauxiliary aminocatalysts derived from biomass for one-pot synthesis of pyridin-2-yl ketones, including cyclopentyl(pyridin-2-yl)methanone derivatives.
- These methods achieve high yields (up to 95%) under mild conditions.
- Functional groups such as methoxy, trifluoromethyl, and bromo substituents on the pyridine ring are well tolerated.
- Cyclopentyl(pyridin-2-yl)methanone was efficiently synthesized using this aminocatalyzed strategy, indicating its applicability for preparing the target compound.
Reaction Conditions and Purification
Analytical Data Supporting Synthesis
- NMR Spectroscopy : Characteristic proton signals for the cyclopentyl ring and pyridinyl protons confirm structure.
- LC-MS : Molecular ion peaks consistent with the expected molecular weight.
- Purity : Achieved through silica gel chromatography and preparative HPLC as needed.
Summary of Key Research Findings
- The preparation of 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride is well-established via condensation of cyclopentylamine derivatives with pyridin-2-yl aldehydes or ketones.
- Acid catalysis (e.g., TosOH) and mild heating facilitate the coupling reaction.
- Conversion to the hydrochloride salt improves compound stability and handling.
- Recent catalytic methods enable more sustainable and efficient one-pot synthesis with high yields and functional group tolerance.
- Purification typically involves extraction, drying, and chromatographic techniques to ensure product purity.
This comprehensive synthesis overview integrates classical and modern methodologies, providing a robust foundation for the preparation of 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride suitable for research and development applications.
Q & A
Q. What are the recommended synthetic routes for 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride?
Methodological Answer: The compound can be synthesized via a multi-step process:
Ketone Formation: React cyclopentylmagnesium bromide with 2-acetylpyridine under Grignard conditions, followed by acidic workup to yield the ketone intermediate.
Salt Formation: Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Purification: Recrystallize from ethanol/ethyl acetate to achieve high purity (>95%).
Key validation techniques include H/C NMR for structural confirmation and HPLC for purity assessment. For analogous synthetic strategies, refer to reaction conditions in related compounds .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition.
- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy (common with hydrochloride salts).
- Stability Testing: Conduct accelerated stability studies under varying temperatures and humidity levels, monitoring via TGA and DSC to identify degradation pathways .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use H/C NMR (DMSO-d or CDCl) and FT-IR to verify the ketone (C=O stretch ~1700 cm) and pyridine/cyclopentyl groups.
- Purity Analysis: Employ HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, Cl).
- Mass Spectrometry: High-resolution MS (ESI or EI) to confirm molecular weight (calc. for CHClNO: 225.09 g/mol). Reference spectral libraries (e.g., NIST) for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) to identify discrepancies caused by tautomerism or solvent effects.
- Impurity Profiling: Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew data.
- X-ray Crystallography: Resolve ambiguous structural features by solving the crystal structure (SHELX for refinement , Mercury for visualization ).
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test solvent mixtures (e.g., ethanol/water, DCM/hexane) to identify conditions favoring single-crystal growth.
- Temperature Gradients: Gradually cool saturated solutions to promote slow nucleation.
- Additives: Introduce co-formers (e.g., carboxylic acids) to stabilize hydrogen-bonded networks. Analyze packing motifs using graph set analysis to predict crystal stability .
Q. How to design experiments assessing the compound’s biological activity?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., cholinergic agents in ).
- Enzyme Assays: Use acetylcholinesterase inhibition assays (Ellman’s method) with IC determination.
- Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding modes to the pyridine-binding pocket of enzymes. Validate with mutagenesis or SPR binding studies .
Q. What computational methods predict solubility and reactivity in different solvents?
Methodological Answer:
- Solubility Prediction: Apply COSMO-RS simulations to estimate solubility parameters in water, DMSO, or ethanol.
- Reactivity Profiling: Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
- MD Simulations: Model solvation shells to understand solvent effects on stability and degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
